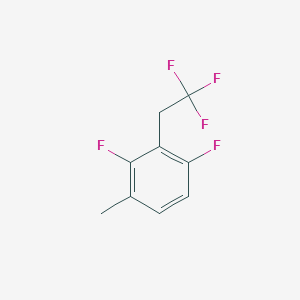

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene

Descripción

Propiedades

IUPAC Name |

1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-5-2-3-7(10)6(8(5)11)4-9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIIBUDZHYESCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213137 | |

| Record name | 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-64-4 | |

| Record name | 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ring Expansion via Difluorocarbene Addition to Cyclobutene Precursors

One advanced method involves the use of difluorocarbene generated from Seyferth’s reagent (Ph-Hg-CF3) reacting with substituted cyclobutenes to form difluorinated aromatic rings. This approach was demonstrated in the synthesis of related compounds such as 1,3-difluoro-2-methyl-4-phenylbenzene, which shares structural similarities with the target compound.

- Preparation of a substituted cyclobutene precursor bearing the methyl and trifluoroethyl substituents.

- Generation of difluorocarbene from Seyferth’s reagent in the presence of sodium iodide (NaI).

- Difluorocarbene attacks the cyclobutene, forming strained intermediates that rearrange and expand to form the difluorobenzene ring.

- The reaction proceeds via a cationic mechanism involving ring expansion, fluoride ion loss, and proton elimination to establish aromaticity.

- Reflux in benzene for 24 hours.

- Use of rigorously dried reagents to prevent side reactions.

- Purification by column chromatography to separate product from starting materials and by-products.

- Allows introduction of fluorine atoms at non-adjacent positions (1,3-positions).

- Enables the formation of complex fluorinated aromatics in a one-pot reaction.

- The reaction is temperamental and sensitive to impurities.

- Requires careful purification of cyclobutene precursors.

- Seyferth’s reagent can be unreliable and difficult to handle.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| a | 2M EtMgBr/THF, -78°C | Formation of Grignard intermediate |

| b | Phenylpropyne/THF, 0°C | Cyclobutene formation |

| c | I2/THF, RT | Iodination of intermediate |

| d | n-BuLi/ether, -78°C | Lithiation for substitution |

| e | NaI, Ph-Hg-CF3, benzene, reflux | Difluorocarbene generation and ring expansion |

Table 1: Summary of key steps in difluorocarbene ring expansion method

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Trifluoromethylbenzenes

Another industrially relevant approach involves the fluorination of chlorinated trifluoromethylated benzenes using nucleophilic aromatic substitution with fluoride sources such as anhydrous potassium fluoride or ammonium fluoride salts.

- Starting from 3-nitro-4-chlorobenzotrifluoride, fluorine atoms are introduced by reaction with anhydrous potassium fluoride in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

- The reaction proceeds at elevated temperatures (100–260 °C) for several hours.

- Subsequent fluorination steps using ammonium fluoride salts in solvents like tetrahydrofuran or dioxane allow introduction of additional fluorine atoms.

- The methyl group can be introduced prior to or after fluorination depending on the synthetic route.

| Parameter | Range/Value |

|---|---|

| Molar ratio (substrate:KF) | 1:1 to 1:10 |

| Solvents | DMF, DMSO, NMP, dimethyl sulfone |

| Temperature | 100–260 °C |

| Reaction time | 1–15 hours |

| Fluorinating agents | Potassium fluoride, ammonium fluoride salts |

- Suitable for scale-up and industrial production.

- Uses commercially available starting materials.

- Provides good yields and regioselectivity.

- Requires high temperatures and polar aprotic solvents.

- Multiple steps may be needed for full fluorination.

- Handling of toxic and corrosive fluoride salts.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-nitro-4-chlorobenzotrifluoride + KF, DMF, 120-180°C, 4-8 h | Formation of 3-nitro-4-fluorobenzotrifluoride |

| 2 | 3-nitro-4-fluorobenzotrifluoride + ammonium fluoride salts, THF, 25-110°C, 3-7 h | Formation of 3,4-difluoro-benzotrifluoride |

Table 2: Fluorination steps for difluoro-benzotrifluoride derivatives

Balz-Schiemann Reaction for Difluorobenzene Derivatives

The classical Balz-Schiemann reaction, involving the diazotization of aromatic amines followed by thermal decomposition of diazonium tetrafluoroborates, is a well-established method for introducing fluorine atoms into aromatic rings.

- Preparation of diazonium salts from substituted anilines.

- Isolation of dry diazonium fluoroborates.

- Controlled thermal decomposition to yield difluorobenzenes.

- Provides direct fluorination at specific aromatic positions.

- Can be applied to multi-fluorination sequences.

- Handling of unstable diazonium salts is hazardous.

- Side reactions and low yields can occur.

- Multiple nitration and reduction steps are needed for polysubstituted products.

This method was historically used to prepare 1,3-difluorobenzene derivatives but is less favored industrially due to these limitations.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Difluorocarbene ring expansion | Seyferth’s reagent, NaI, substituted cyclobutene, reflux benzene | Direct formation of 1,3-difluoro substitution; regioselective | Temperamental, sensitive to impurities | Moderate (variable) |

| Nucleophilic Aromatic Substitution (SNAr) | KF or ammonium fluoride, polar aprotic solvents, 100–260 °C | Scalable, good yields, commercially available reagents | High temperature, multiple steps | Good to high |

| Balz-Schiemann reaction | Diazonium tetrafluoroborates, thermal decomposition | Direct fluorination, classical method | Hazardous intermediates, low yields | Moderate to low |

Research Findings and Notes

The difluorocarbene ring expansion method requires extremely pure cyclobutene precursors and rigorously dried reagents to avoid side reactions and maximize yield. Trace contaminants can inhibit the reaction significantly.

The SNAr fluorination approach has been optimized using various fluoride salts and solvents to improve reaction times and yields. For example, potassium fluoride in dimethylformamide at 120–180 °C for 4–8 hours efficiently converts chlorinated trifluoromethylbenzenes to fluorinated products.

The Balz-Schiemann reaction, while historically significant, is less commonly used today due to the instability of diazonium salts and the complexity of multi-fluorination.

Analytical characterization of products typically involves gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity, with mass-to-charge ratios matching expected values for the difluorinated trifluoroethylbenzene derivatives.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Fluorinated Compounds

Fluorinated compounds are crucial in organic synthesis due to their unique properties, such as increased lipophilicity and metabolic stability. 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene serves as an intermediate in synthesizing more complex fluorinated molecules. Its structure allows for selective reactions that can introduce additional functional groups or modify existing ones.

Reactivity and Functionalization

The presence of fluorine atoms enhances the reactivity of the benzene ring. Studies have shown that this compound can undergo electrophilic aromatic substitution reactions, making it a valuable building block for creating diverse chemical libraries. Researchers have utilized this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Agrochemical Applications

Pesticides and Herbicides

This compound has been investigated for its potential use in agrochemical formulations. Its fluorinated nature contributes to the efficacy and stability of pesticide products. For instance, it can be incorporated into formulations targeting specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The compound's unique properties allowed for targeted action with reduced toxicity to non-target organisms.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, fluorinated compounds often exhibit improved pharmacokinetic properties. This compound has been explored as a precursor in the synthesis of drugs aimed at treating various diseases. Its ability to enhance bioavailability and selectivity makes it an attractive candidate for further development.

Case Study: Anticancer Agents

Research has highlighted the potential of this compound in developing anticancer agents. By modifying its structure through various synthetic routes, researchers have created derivatives that demonstrate promising activity against cancer cell lines. These findings suggest that this compound could play a significant role in future cancer therapies.

Mecanismo De Acción

The mechanism of action of 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical and Reactivity Trends

- Electronic Effects : The trifluoroethyl group’s strong -I effect stabilizes negative charges, making these compounds resistant to nucleophilic substitution but reactive in cross-coupling reactions. For instance, 2i (naphthalene derivative) shows high stability in radical reactions due to extended conjugation .

- Lipophilicity: Fluorinated groups increase logP values. For example, 2-(2,2,2-trifluoroethyl)naphthalene (2i) has higher hydrophobicity than non-fluorinated naphthalenes, influencing bioavailability in pharmaceutical contexts .

- Thermal Stability : Trifluoroethyl-substituted compounds (e.g., 2h , 24 ) exhibit enhanced thermal stability compared to alkyl-substituted analogues, as seen in their solid-state retention under chromatographic purification .

Actividad Biológica

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemical applications. This article examines its biological activity, focusing on its potential therapeutic uses, interactions with biological systems, and relevant case studies.

- Molecular Formula : C₉H₇F₅

- Molar Mass : 210.15 g/mol

- CAS Number : 1099597-64-4

- Density : Approximately 1.372 g/cm³ (predicted)

- Boiling Point : Estimated at 149.3 °C (predicted)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its unique fluorinated structure. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity in biological systems. The presence of multiple fluorine atoms can also influence the compound's interaction with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that fluorinated compounds can possess significant antimicrobial activity. For instance, studies have shown that certain CF₂X moieties (where X represents different substituents) demonstrate antifungal properties and can inhibit the growth of various pathogens . The specific activity of this compound against bacterial or fungal strains remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Interactions with Biological Targets

Fluorinated compounds are known to interact with various biological targets through mechanisms such as halogen bonding and hydrophobic interactions. The unique electron-withdrawing properties of fluorine can enhance binding affinities to proteins and nucleic acids . For example, compounds containing CF₂ groups have been reported to bind effectively to E3 ubiquitin-protein ligases, which are crucial in regulating protein degradation pathways .

Case Studies and Research Findings

- Synthesis and Characterization : A study on the synthesis of related trifluoromethyl compounds highlighted the use of this compound as a precursor for generating biologically active molecules through deoxytrifluoromethylation reactions . This reaction demonstrated good yields and compatibility with various functional groups.

- Toxicological Assessments : Toxicological profiles of fluorinated compounds indicate that while they may exhibit desirable biological activities, they can also pose risks due to their persistence in the environment and potential bioaccumulation . Studies emphasize the need for comprehensive assessments to evaluate both efficacy and safety.

- Agrochemical Applications : The compound's structure suggests potential use in agrochemicals for pest control. Its stability under various environmental conditions could enhance its effectiveness as a pesticide . Research into similar compounds has shown promising results in controlling agricultural pests.

Summary Table of Biological Activities

Q & A

Q. Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize fluorinated intermediates.

- Catalyst screening : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency (e.g., Sonogashira coupling in ).

- Temperature control : Reactions at 60°C under argon minimize side reactions ().

Advanced: What strategies mitigate steric hindrance from the trifluoroethyl group during functionalization?

Q. Methodological Answer :

- Directed ortho-metalation : Use bulky directing groups (e.g., -OMe) to position substituents.

- Microwave-assisted synthesis : Accelerates reaction kinetics to overcome steric barriers.

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .

Basic: How to assess environmental toxicity of fluorinated byproducts?

Q. Methodological Answer :

- GC-MS analysis : Quantifies volatile fluorinated compounds (e.g., trifluoroacetic acid).

- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate aquatic toxicity (refer to EPA DSSTox protocols in ).

- Degradation studies : Monitor photolytic breakdown under UV-C light .

Advanced: Can fluorinated analogs improve selectivity for kinase inhibition?

Methodological Answer :

Yes. Fluorine’s hydrophobic character enhances binding to kinase ATP pockets. Experimental design:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Janus kinases) to identify selectivity.

- Cocrystallization : Resolve binding modes using X-ray diffraction (e.g., PDB entry 4ZUD for JAK2).

- SAR analysis : Compare trifluoroethyl vs. methyl analogs to map steric tolerance .

Advanced: What statistical methods address variability in fluorination efficiency?

Q. Methodological Answer :

- Design of Experiments (DoE) : Optimizes factors like reagent stoichiometry and temperature.

- Multivariate regression : Correlates fluorine’s Hammett σ values with reaction outcomes.

- Error analysis : Use Grubbs’ test to identify outliers in yield datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.